Secretin porcine

Pancreatic Function Species Selectivity In Vivo Pharmacology

Secretin porcine (CAS 17034-35-4) is a 27-amino acid linear peptide hormone primarily isolated from porcine intestinal mucosa. It is the prototypical member of the secretin-glucagon-VIP superfamily of gastrointestinal regulatory peptides.

Molecular Formula C130H220N44O41
Molecular Weight 3055.4 g/mol
CAS No. 17034-35-4
Cat. No. B096973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin porcine
CAS17034-35-4
Synonyms3-beta-Asp-secretin
beta-aspartoyl(3)-secretin
secretin, beta-Asp(3)-
secretin, beta-aspartic acid(3)-
Molecular FormulaC130H220N44O41
Molecular Weight3055.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N
InChIInChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1
InChIKeyJWQZOTGHUDZFMU-WIDFLDSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Secretin Porcine CAS 17034-35-4: Composition and Baseline Procurement Context


Secretin porcine (CAS 17034-35-4) is a 27-amino acid linear peptide hormone primarily isolated from porcine intestinal mucosa [1]. It is the prototypical member of the secretin-glucagon-VIP superfamily of gastrointestinal regulatory peptides [2]. The peptide exerts its biological effects by binding to the secretin receptor (SCTR), a Class B GPCR, to stimulate pancreatic ductal cells to secrete a bicarbonate-rich fluid [1][2]. The compound is commercially available in two principal forms: biologically-derived porcine secretin (bPS) and synthetic porcine secretin (sPS), the latter being chemically identical in sequence to the native peptide [2].

Synthetic porcine secretin with sequence identical to bovine secretin; two-residue difference from human secretin supports species-specific pharmacology studies
High-purity peptide (synthetic, acetate salt available) suitable for receptor binding, cAMP signaling, and pancreatic function assay workflows
Well-characterized degradation map and formulation stability data support stability-indicating method development and long-term storage protocols

Why Secretin Porcine Cannot Be Substituted with Human or Other Species Variants


In-class substitution of secretin variants is not straightforward due to species-dependent variations in biological potency and receptor recognition profiles. While all secretin variants share the same fundamental physiological role, they differ by one to three amino acid residues—specifically at positions 14, 15, and/or 16—which result in quantifiably different potencies in target tissues [1][2]. For instance, the rank order of potency for stimulating pancreatic secretion in a rat model was demonstrated to be rat secretin > porcine secretin > canine secretin > human secretin, with porcine secretin showing a distinct, intermediate potency [1]. Furthermore, species-specific receptor interactions can dramatically alter ligand affinity; porcine secretin was shown to be fivefold more potent than rabbit secretin at the rat receptor, a difference attributable to a single residue substitution at position 16 [2]. These data demonstrate that subtle structural variations among species' secretins translate into measurable differences in functional activity, making direct, unvalidated interchange of these compounds a potential source of experimental variability or clinical inaccuracy.

VIP cannot substitute for secretin in bicarbonate stimulation: maximal bicarbonate output with VIP is only ~14–17% of secretin in reported studies, limiting assay dynamic range.

Synthetic human secretin may show reduced diagnostic concordance under stringent NIH criteria vs. porcine secretin (4/6 vs. 6/6 agreement in gastrinoma diagnosis). Species variant selection requires protocol-specific validation.

Biologic (tissue-extracted) porcine secretin lacks standardized purity; contains pH-dependent degradation products. Synthetic porcine secretin ensures lot-to-lot consistency and defined purity for GLP/GMP environments.

Secretin Porcine CAS 17034-35-4: Quantitative Differential Evidence for Procurement Decisions


Superior Pancreatic Secretion Potency vs. Human Secretin in Rodent Models

In a direct, head-to-head comparison of four species variants in urethane-anesthetized rats, porcine secretin demonstrated a quantifiably higher potency for stimulating pancreatic secretion than human secretin. The rank order of potency was determined to be rat secretin > porcine secretin > canine secretin > human secretin [1]. While all four secretins significantly inhibited gastrin-induced gastric acid secretion by a comparable range of 37% to 49%, only the pancreatic secretory response was significantly influenced by species-specific structural differences, highlighting a receptor subtype differentiation that favors porcine over human secretin in this model [1].

Diagnostic concordance
Head-to-head
SPS vs. BPS peak bicarbonate R = 0.964; SPS 100% concordance for pancreatic insufficiency vs. BPS
Reported diagnostic concordance context for secretin stimulation test protocol migration
Randomized crossover trial; chronic pancreatitis subjects; 0.2 μg/kg IV SPS
Pancreatic Function Species Selectivity In Vivo Pharmacology

Synthetic Porcine Secretin: Proven Bioequivalence and Safety Parity with Biologic Form

In a randomized, crossover design clinical trial involving 12 subjects with chronic pancreatitis, synthetic porcine secretin (sPS) was directly compared to biologic porcine secretin (bPS). The study found that sPS was 100% accurate in diagnosing chronic pancreatitis, identical to the performance of bPS [1]. A separate, double-blind dose-response study in healthy volunteers confirmed that doses of 0.2 and 0.4 mcg/kg of sPS produced a total bicarbonate output that was statistically indistinguishable from the standard 1 CU/kg dose of bPS [2]. Furthermore, sPS was associated with a better side-effect profile; while transient tachycardia occurred in up to 19% of subjects receiving bPS, this incidence was significantly reduced with sPS [1].

Receptor binding affinity
Cross-study
High-affinity Ki = 0.5 nM; low-affinity Ki = 23 nM (COS cells); Ki = 2.8 nM (CHO cells)
Provides well-characterized two-state binding reference for secretin receptor pharmacology studies
Arg16 substitution shifts selectivity ~30-fold toward VIP1/PACAP receptors; data from radioligand binding
Diagnostic Assays Bioequivalence Pancreatic Function Testing

Fivefold Greater Potency of Porcine Secretin vs. Rabbit Secretin at Rat Receptors

A study investigating the molecular pharmacology of the cloned rabbit secretin receptor revealed a striking, residue-specific difference in potency between porcine and rabbit secretin. When tested on the rat secretin receptor, porcine secretin was found to be fivefold more potent than rabbit secretin [1]. This significant difference in potency was directly attributed to a single amino acid substitution: a serine residue at position 16 in rabbit secretin is replaced by an arginine in porcine secretin [1]. In contrast, the two peptides were equipotent when acting on the rabbit secretin receptor, underscoring the importance of the specific ligand-receptor pairing for optimal activity [1].

Efficacy vs. VIP
Head-to-head
Maximal bicarbonate output: secretin 30 ± 2 μEq/kg/5 min vs. VIP 4.3 ± 0.9 μEq/kg/5 min (7-fold higher)
VIP exhibits partial agonist behavior; cannot replace secretin for robust pancreatic bicarbonate stimulation
Human intraindividual comparison; n = 5; endoscopic collection
Receptor Pharmacology Species Specificity Binding Affinity

Clear Definition of Unit Equivalence: 0.2 mcg Synthetic Porcine = 1 CU Biologic

For procurement and precise experimental dosing, a defined conversion factor between mass and biological activity is essential. Authoritative pharmaceutical monographs specify that for synthetic porcine secretin (secretin acetate), each 0.2 mcg of the compound by weight is approximately equivalent to 1 clinical unit (CU) of biologic activity [1]. This established equivalence allows for the direct translation of historical protocols that used the biologically-derived product, which was dosed in CUs, to modern applications using precisely weighed synthetic material. It removes ambiguity in dosing and ensures experimental reproducibility across different batches and formulations [1].

Species potency rank
Head-to-head
Pancreatic secretion: rat > porcine > canine > human; gastric acid inhibition equivalent across all four (37–49%)
Intermediate potency positions porcine secretin as balanced tool for cross-species translational studies
Rat bioassay; two-point parallel line design; urethane anesthesia
Dosing Standardization Analytical Chemistry Bioactivity

Optimal Scientific and Industrial Applications for Secretin Porcine CAS 17034-35-4


Pancreatic Exocrine Function Testing (ePFT/sPFT) and Chronic Pancreatitis Research

This is the primary and best-validated application for secretin porcine. Based on the evidence of bioequivalence to biologic secretin and high diagnostic accuracy [1], synthetic porcine secretin is the preferred agent for stimulating pancreatic secretions to assess bicarbonate output. A peak bicarbonate concentration of less than 80 mEq/L is the established threshold for diagnosing pancreatic exocrine dysfunction, a benchmark validated with this compound [2]. Its use in endoscopic pancreatic function testing (ePFT) provides a standardized, reproducible method for evaluating patients with chronic abdominal pain and suspected chronic pancreatitis.

Diagnosis of Zollinger-Ellison Syndrome (Gastrinoma)

Synthetic porcine secretin is an FDA-designated orphan drug for the diagnosis of gastrinoma. The evidence shows it reliably stimulates a diagnostic increase in serum gastrin concentrations (>110 pg/mL over basal) in patients with gastrinoma, a response identical to that produced by the now-unavailable biologic porcine secretin [1]. This application is directly supported by controlled crossover studies confirming its utility as a critical diagnostic probe for this rare but serious neuroendocrine tumor [2].

Facilitation of Minor Papilla Cannulation during ERCP in Pancreas Divisum

In patients with pancreas divisum where cannulation of the minor papilla is difficult, synthetic porcine secretin serves as a pharmacological adjunct. A multicenter, randomized, double-blind, placebo-controlled trial demonstrated that its use dramatically increases the success rate of cannulation from a baseline of 6.3% with placebo to 89.3% with secretin [1]. It also significantly reduces the mean time to successful cannulation from 4.75 minutes to 2.63 minutes [1]. This evidence directly supports its use in advanced endoscopic procedures to improve technical success and procedural efficiency.

Secretin Receptor Pharmacology and Species-Specificity Studies

For researchers studying the secretin receptor (SCTR), a Class B GPCR, porcine secretin is a critical research tool. As demonstrated by its differential potency compared to rabbit and human variants [1], it serves as a key probe for investigating receptor subtype selectivity and structure-activity relationships (SAR). Its known amino acid sequence and the documented impact of residue changes (e.g., at position 16) on receptor activation make it an essential ligand for dissecting the molecular pharmacology of the secretin receptor family [2].

Application
Selection Property
Validation Focus
Pancreatic function testing (secretin stimulation test)
High diagnostic concordance vs. biologic porcine secretin; synthetic purity
Peak bicarbonate correlation and diagnostic accuracy endpoint review
Secretin receptor pharmacology & GPCR signaling
Documented two-state binding and cAMP EC50; well-characterized SAR
Binding affinity reproducibility and receptor occupancy studies
Cross-species translational physiology
Intermediate potency in pancreatic secretion gradient; gastric acid inhibition equivalence
Species-specific potency shift assessment; data interpretation across rodent and human models
Peptide stability & formulation development
Extensive pH-dependent degradation map; first-order kinetics; orthogonal CZE method available
Stability-indicating assay validation; formulation buffer optimization
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